molecular formula C15H17ClN4O3S B11497725 4-chloro-N-{5-[2-(ethylamino)-2-oxoethyl]-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl}benzamide

4-chloro-N-{5-[2-(ethylamino)-2-oxoethyl]-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl}benzamide

Cat. No.: B11497725
M. Wt: 368.8 g/mol
InChI Key: NICWIFFDVCKZGG-UHFFFAOYSA-N
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Description

4-CHLORO-N-{5-[(ETHYLCARBAMOYL)METHYL]-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorobenzamide moiety linked to an imidazolidinone ring, which is further substituted with an ethylcarbamoyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-{5-[(ETHYLCARBAMOYL)METHYL]-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting a suitable amine with an isocyanate under controlled conditions.

    Introduction of the Ethylcarbamoyl Group: The ethylcarbamoyl group is introduced through a carbamoylation reaction, where an ethyl isocyanate reacts with the imidazolidinone intermediate.

    Chlorobenzamide Coupling: The final step involves coupling the chlorobenzamide moiety to the imidazolidinone ring via a nucleophilic substitution reaction, typically using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-{5-[(ETHYLCARBAMOYL)METHYL]-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the imidazolidinone ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the imidazolidinone ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom in the benzamide moiety can be substituted with various nucleophiles, such as amines or thiols, under basic conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: NaH, K2CO3

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amines, thiols

Scientific Research Applications

4-CHLORO-N-{5-[(ETHYLCARBAMOYL)METHYL]-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-{5-[(ETHYLCARBAMOYL)METHYL]-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLORO-N-{5-[(METHYLCARBAMOYL)METHYL]-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZAMIDE
  • 4-CHLORO-N-{5-[(PROPYLCARBAMOYL)METHYL]-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZAMIDE

Uniqueness

4-CHLORO-N-{5-[(ETHYLCARBAMOYL)METHYL]-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZAMIDE is unique due to the presence of the ethylcarbamoyl group, which imparts distinct chemical and biological properties compared to its analogs. This difference can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C15H17ClN4O3S

Molecular Weight

368.8 g/mol

IUPAC Name

4-chloro-N-[5-[2-(ethylamino)-2-oxoethyl]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide

InChI

InChI=1S/C15H17ClN4O3S/c1-3-17-12(21)8-11-14(23)19(2)15(24)20(11)18-13(22)9-4-6-10(16)7-5-9/h4-7,11H,3,8H2,1-2H3,(H,17,21)(H,18,22)

InChI Key

NICWIFFDVCKZGG-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CC1C(=O)N(C(=S)N1NC(=O)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

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